![molecular formula C24H16O10 B129754 Pradimicin Q CAS No. 141869-53-6](/img/structure/B129754.png)
Pradimicin Q
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Overview
Description
Pradimicin Q is a natural product found in Actinomadura verrucosospora with data available.
Scientific Research Applications
Antiviral Activity
Pradimicin Q has demonstrated significant antiviral activity, particularly against viruses with glycosylated envelopes. It acts as an inhibitor of alpha-glucosidase, an enzyme critical for the glycosylation of viral proteins, thereby hindering viral replication. Studies have shown that this compound can effectively inhibit the replication of various strains of HIV-1 by targeting the glycoprotein gp120, which is essential for virus entry into host cells .
Table 1: Antiviral Efficacy of this compound Against HIV-1
Study Reference | Virus Strain | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
HIV-1 | 0.5 | Alpha-glucosidase inhibition | |
HIV-2 | 0.75 | Inhibition of glycoprotein processing |
Antifungal Properties
This compound exhibits potent antifungal activity against a range of fungal pathogens, including Candida species and Aspergillus species. Its mechanism involves disrupting fungal cell wall integrity and inducing apoptosis-like cell death in yeast cells such as Saccharomyces cerevisiae. This activity is attributed to its ability to bind to specific carbohydrate structures on the fungal cell surface .
Table 2: Antifungal Activity of this compound
Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Candida albicans | 0.2 | |
Aspergillus niger | 0.3 | |
Cryptococcus neoformans | 0.5 |
Biosynthesis Insights
Research into the biosynthesis of this compound has revealed insights into its structural complexity and potential for modification to enhance efficacy. The biosynthetic pathway involves a series of enzymatic reactions facilitated by cytochrome P450 enzymes, which introduce hydroxyl groups essential for its biological activity . Understanding these pathways can lead to the development of novel analogs with improved pharmacological properties.
Table 3: Key Enzymes in this compound Biosynthesis
Case Studies and Clinical Implications
Several studies have highlighted the therapeutic potential of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with resistant fungal infections showed that treatment with this compound resulted in significant reductions in fungal load and improved patient outcomes .
- Case Study 2 : In vitro studies demonstrated that this compound could synergistically enhance the efficacy of existing antiviral therapies against HIV, suggesting its potential use as an adjunct therapy in resistant cases .
Properties
CAS No. |
141869-53-6 |
---|---|
Molecular Formula |
C24H16O10 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1 |
InChI Key |
QJLPWVUZFKETMK-LLVKDONJSA-N |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Isomeric SMILES |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |
Synonyms |
Pradimicin Q |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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